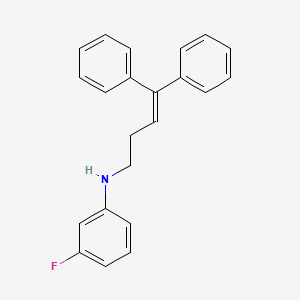
N-(4,4-Diphenylbut-3-en-1-yl)-3-fluoroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4,4-Diphenylbut-3-en-1-yl)-3-fluoroaniline: is an organic compound characterized by the presence of a fluoroaniline group attached to a diphenylbutenyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(4,4-Diphenylbut-3-en-1-yl)-3-fluoroaniline typically involves the reaction of 4,4-diphenylbut-3-en-1-ylamine with 3-fluorobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and a suitable solvent like ethanol. The reaction mixture is heated under reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: N-(4,4-Diphenylbut-3-en-1-yl)-3-fluoroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The fluoroaniline group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aniline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(4,4-Diphenylbut-3-en-1-yl)-3-fluoroaniline is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate the binding sites and mechanisms of action of various enzymes and receptors.
Medicine: The compound is explored for its potential therapeutic applications. Its structural features make it a candidate for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its properties make it suitable for applications in coatings, adhesives, and electronic materials.
Wirkmechanismus
The mechanism of action of N-(4,4-Diphenylbut-3-en-1-yl)-3-fluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or modulating its function. In the case of receptor interactions, the compound may act as an agonist or antagonist, influencing the signaling pathways and cellular responses.
Vergleich Mit ähnlichen Verbindungen
- N-(4,4-Diphenylbut-3-en-1-yl)acetamide
- N-(4,4-Diphenylbut-3-en-1-yl)nipecotic acid
- N-(4,4-Diphenylbut-3-en-1-yl)guvacine
Comparison: N-(4,4-Diphenylbut-3-en-1-yl)-3-fluoroaniline is unique due to the presence of the fluoroaniline group, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and binding affinities, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
610754-72-8 |
|---|---|
Molekularformel |
C22H20FN |
Molekulargewicht |
317.4 g/mol |
IUPAC-Name |
N-(4,4-diphenylbut-3-enyl)-3-fluoroaniline |
InChI |
InChI=1S/C22H20FN/c23-20-13-7-14-21(17-20)24-16-8-15-22(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-7,9-15,17,24H,8,16H2 |
InChI-Schlüssel |
UUGJJDGMBCGNMU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=CCCNC2=CC(=CC=C2)F)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(hexylamino)-N-[2-[[2-(hexylamino)acetyl]amino]phenyl]acetamide](/img/structure/B12588851.png)
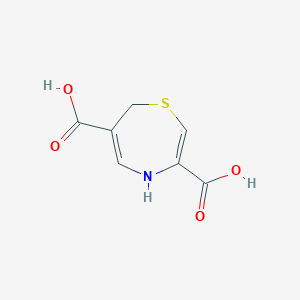

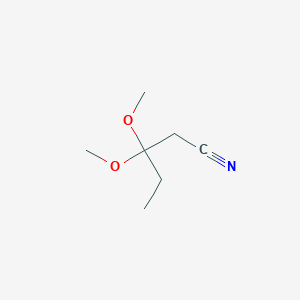
![N-[1-(3,5-Dichlorobenzoyl)cyclohexyl]-4-ethylbenzamide](/img/structure/B12588878.png)

![4-[2-(3-Amino-5-chloro-4H-pyrazol-4-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B12588885.png)

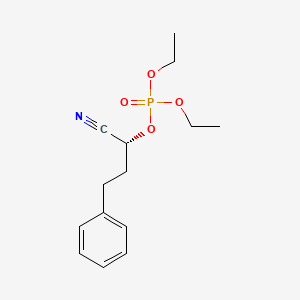
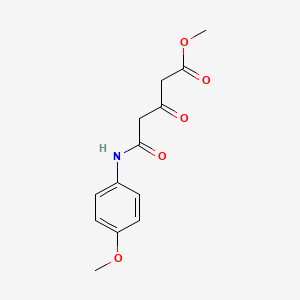


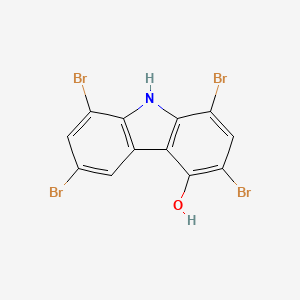
![Benzamide, 3-[2-chloro-4-(trifluoromethyl)phenoxy]-N-5-thiazolyl-](/img/structure/B12588939.png)
